1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride
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Overview
Description
1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride is a chemical compound with the molecular formula C16H30Cl2N2. It is known for its unique structure, which combines an adamantane moiety with a piperazine ring.
Preparation Methods
The synthesis of 1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride typically involves the reaction of adamantane derivatives with piperazine. The synthetic route generally includes the following steps:
Adamantane Derivative Preparation: Adamantane is first functionalized to introduce a reactive group, such as a halide or an alcohol.
Nucleophilic Substitution: The functionalized adamantane derivative undergoes nucleophilic substitution with piperazine to form the desired product.
Purification and Crystallization: The crude product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Large-scale production may also incorporate continuous flow reactors for efficient synthesis.
Chemical Reactions Analysis
1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(Adamantan-1-yl)piperazine: Lacks the ethyl linker, resulting in different steric and electronic properties.
1-[2-(Adamantan-1-yl)ethyl]piperidine: Contains a piperidine ring instead of piperazine, leading to variations in reactivity and biological activity.
1-[2-(Adamantan-1-yl)ethyl]morpholine: Features a morpholine ring, which can alter its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of the adamantane and piperazine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(1-adamantyl)ethyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2.2ClH/c1(4-18-5-2-17-3-6-18)16-10-13-7-14(11-16)9-15(8-13)12-16;;/h13-15,17H,1-12H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFLDQDHMPQSJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC23CC4CC(C2)CC(C4)C3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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